molecular formula C19H25N7O14P2Se B10777685 Selenazole-4-carboxyamide-adenine dinucleotide

Selenazole-4-carboxyamide-adenine dinucleotide

Cat. No.: B10777685
M. Wt: 716.4 g/mol
InChI Key: SKNBJMQZTZPCPF-QZTLEVGFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Selenazole-4-Carboxyamide-Adenine Dinucleotide involves the incorporation of selenium into the molecular structure. One common method includes the modification of existing nucleotide structures by introducing selenium-containing groups. For instance, the selenium derivative of the active metabolite of the antitumor drug tiazofurin can be synthesized by incorporating a selenazole moiety .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of selenium reagents and nucleotide precursors under controlled conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Selenazole-4-Carboxyamide-Adenine Dinucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of selenium, which can participate in redox processes.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide structure .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield selenium oxides, while reduction reactions can produce selenides .

Scientific Research Applications

Selenazole-4-Carboxyamide-Adenine Dinucleotide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Selenazole-4-Carboxyamide-Adenine Dinucleotide involves its interaction with inosine-5’-monophosphate dehydrogenase. The compound binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of guanine nucleotides. This inhibition can lead to reduced cell proliferation, making it a potential antitumor agent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct redox properties and potential therapeutic benefits. Its ability to inhibit inosine-5’-monophosphate dehydrogenase specifically makes it a valuable compound for research and potential medical applications .

Properties

Molecular Formula

C19H25N7O14P2Se

Molecular Weight

716.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-selenazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C19H25N7O14P2Se/c20-15-9-17(23-4-22-15)26(5-24-9)19-13(30)11(28)8(39-19)2-37-42(34,35)40-41(32,33)36-1-7-10(27)12(29)14(38-7)18-25-6(3-43-18)16(21)31/h3-5,7-8,10-14,19,27-30H,1-2H2,(H2,21,31)(H,32,33)(H,34,35)(H2,20,22,23)/t7-,8-,10-,11-,12-,13-,14-,19-/m1/s1

InChI Key

SKNBJMQZTZPCPF-QZTLEVGFSA-N

Isomeric SMILES

C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Canonical SMILES

C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Origin of Product

United States

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